molecular formula C17H18N2O4 B8582374 ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate

ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate

Cat. No.: B8582374
M. Wt: 314.34 g/mol
InChI Key: VMWGMUQWKLSYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a pyridine ring, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of catalysts like trifluoromethanesulfonic acid can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Ethyl acetate
  • Methyl benzoate

Uniqueness

ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate is unique due to its complex structure, which includes a pyridine ring and multiple functional groups.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate

InChI

InChI=1S/C17H18N2O4/c1-2-23-16(21)8-6-12-5-7-15(20)14(10-12)17(22)19-13-4-3-9-18-11-13/h3-5,7,9-11,20H,2,6,8H2,1H3,(H,19,22)

InChI Key

VMWGMUQWKLSYDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of ethyl (2Z)-3-{4-[(phenylmethyl)oxy]-3-[(3-pyridinylamino)carbonyl]phenyl}-2-propenoate (may be prepared as described in Example 68; 160 mg, 0.40 mmol) in methanol (10 ml) was added Pd/C (20 mg). The mixture was put under a hydrogen atmosphere for 5 hours. The catalyst was removed by filtration through Celite and the solvent removed in vacuo to yield the title compound as a pale yellow solid. 119 mg.
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

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